Cas no 188669-42-3 (2-(1-cyano-1-methyl-propyl)azo-2-methyl-pentanenitrile)
188669-42-3 structure
Product Name:2-(1-cyano-1-methyl-propyl)azo-2-methyl-pentanenitrile
CAS-nummer:188669-42-3
MF:C11H18N4
MW:206.287421703339
CID:1383491
PubChem ID:18913437
Update Time:2025-04-20
2-(1-cyano-1-methyl-propyl)azo-2-methyl-pentanenitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(1-cyano-1-methyl-propyl)azo-2-methyl-pentanenitrile
- 2-[(2-Cyanobutan-2-yl)diazenyl]-2-methylpentanenitrile
- pentaneni<wbr>
- LogP
- 2-(2-cyanobutan-2-yldiazenyl)-2-methylpentanenitrile
- SJLBDNZUZIGHNK-UHFFFAOYSA-N
- Pentanenitrile, 2-(2-(1-cyano-1-methylpropyl)diazenyl)-2-methyl-
- Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-
- 188669-42-3
- Pentanenitrile, 2-[2-(1-cyano-1-methylpropyl)diazenyl]-2-methyl-
- Pentanenitrile, 2-[(1-cyano-1-methylpropyl)azo]-2-methyl-
- DTXSID50889089
- SCHEMBL7095031
-
- Inchi: 1S/C11H18N4/c1-5-7-11(4,9-13)15-14-10(3,6-2)8-12/h5-7H2,1-4H3/b15-14+
- InChI-sleutel: SJLBDNZUZIGHNK-CCEZHUSRSA-N
- LACHT: N(/C(C#N)(C)CCC)=N\C(C#N)(C)CC
Berekende eigenschappen
- Exacte massa: 206.15334
- Monoisotopische massa: 206.153146591g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 329
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 72.3Ų
Experimentele eigenschappen
- PSA: 72.3
2-(1-cyano-1-methyl-propyl)azo-2-methyl-pentanenitrile Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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